molecular formula C20H15NO5 B11683971 4-(Benzyloxy)phenyl 3-nitrobenzoate

4-(Benzyloxy)phenyl 3-nitrobenzoate

Cat. No.: B11683971
M. Wt: 349.3 g/mol
InChI Key: QNVNLGXNNORDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenyl 3-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further esterified with 3-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)phenyl 3-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Reduction of the nitro group: 4-(Benzyloxy)phenyl 3-aminobenzoate.

    Cleavage of the benzyloxy group: 4-hydroxyphenyl 3-nitrobenzoate.

Scientific Research Applications

4-(Benzyloxy)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenyl 4-nitrobenzoate
  • 4-(Benzyloxy)phenyl 2-nitrobenzoate
  • 4-(Methoxy)phenyl 3-nitrobenzoate

Comparison: 4-(Benzyloxy)phenyl 3-nitrobenzoate is unique due to the position of the nitro group on the benzoate moiety, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 3-nitrobenzoate

InChI

InChI=1S/C20H15NO5/c22-20(16-7-4-8-17(13-16)21(23)24)26-19-11-9-18(10-12-19)25-14-15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

QNVNLGXNNORDDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.